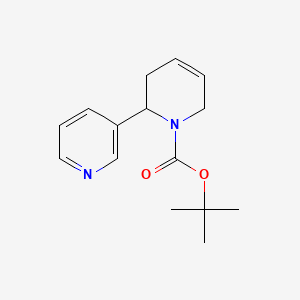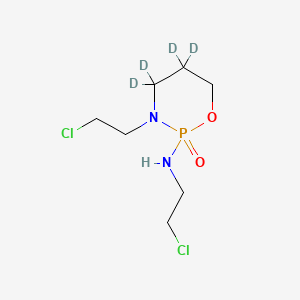
Vildagliptin beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin beta-D-glucuronide is a metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved glycemic control by enhancing insulin secretion and reducing glucagon release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vildagliptin involves several steps starting from L-proline. The process includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .
Industrial Production Methods
Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vildagliptin can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Vildagliptin beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Investigated for its role in the treatment of type 2 diabetes and its potential use in combination therapies.
Industry: Used in the pharmaceutical industry for the development of new drugs and formulations
Mécanisme D'action
Vildagliptin beta-D-glucuronide exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion from the beta cells of the pancreas and reduces glucagon release from the alpha cells. This dual action helps in maintaining blood glucose levels within the normal range .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes.
Saxagliptin: Similar to vildagliptin, it inhibits DPP-4 and enhances incretin hormone levels.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to vildagliptin
Uniqueness
Vildagliptin beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of vildagliptin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
1147403-03-9 |
|---|---|
Formule moléculaire |
C23H33N3O8 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
Clé InChI |
PSIDBGKCTWXOHS-VBUQDNKCSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Synonymes |
(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)
